

Introduction: A Rational Approach to a Novel Choline Transporter Ligand

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Compound of Interest

Compound Name: 2-[(2-Methyl-1-piperidiny)carbonyl]aniline

CAS No.: 159180-70-8

Cat. No.: B1306226

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2-[(2-Methyl-1-piperidiny)carbonyl]aniline is a synthetic compound featuring a piperidine ring linked to an aniline moiety via a carbonyl group. While this specific molecule is not extensively documented in publicly available literature, its structural components are hallmarks of pharmacologically active agents, particularly those targeting neurotransmitter transporters. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] Aniline derivatives also form a cornerstone of many therapeutic agents.[3]

Notably, the combination of a piperidine and an aromatic group is characteristic of ligands for the vesicular acetylcholine transporter (VACHT).[4] VACHT is an integral membrane protein responsible for packaging newly synthesized acetylcholine from the neuronal cytoplasm into synaptic vesicles, a critical step for cholinergic neurotransmission.[5][6] Given that dysfunction in cholinergic systems is a key feature of neurodegenerative diseases like Alzheimer's disease, VACHT is a significant target for both therapeutic intervention and diagnostic imaging.[7][8]

This document, therefore, puts forth the hypothesis that **2-[(2-Methyl-1-piperidiny)carbonyl]aniline** acts as a ligand for the vesicular acetylcholine transporter

(VACHT). The following application notes provide detailed protocols for the in vitro characterization of this compound's binding affinity and its functional impact on acetylcholine transport. These experimental frameworks are designed to be self-validating and are grounded in established methodologies for studying VACHT ligands.

Application Note 1: In Vitro Characterization of VACHT Binding Affinity

Principle:

To determine the binding affinity of **2-[(2-Methyl-1-piperidinyl)carbonyl]aniline** for VACHT, a competitive radioligand binding assay is proposed. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for VACHT, such as [³H]vesamicol.^{[6][9]} The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (K_i) can be calculated. This K_i value represents the affinity of the compound for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

- Preparation of Membranes:
 - Utilize a cell line stably expressing rat or human VACHT (e.g., PC12 cells) for membrane preparation.^{[9][10]}
 - Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris, pH 7.4) and centrifuge to pellet the cellular debris.
 - Isolate the membrane fraction by ultracentrifugation of the supernatant.
 - Resuspend the membrane pellet in a binding buffer (e.g., 50 mM TRIS, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) and determine the protein concentration using a standard method like the BCA assay.^{[9][11]}
- Binding Assay:

- In a 96-well plate, combine the membrane preparation with a fixed concentration of [³H]vesamicol (typically ~2 nM).[9]
- Add increasing concentrations of the test compound, **2-[(2-Methyl-1-piperidinyl)carbonyl]aniline** (e.g., from 0.1 nM to 100 μM).
- For determining non-specific binding, include wells with the membrane preparation, [³H]vesamicol, and a high concentration of a known VACHT ligand like unlabeled vesamicol (e.g., 10 μM).[9]
- To determine total binding, include wells with only the membrane preparation and [³H]vesamicol.
- Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
 - Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
 - Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Presentation:

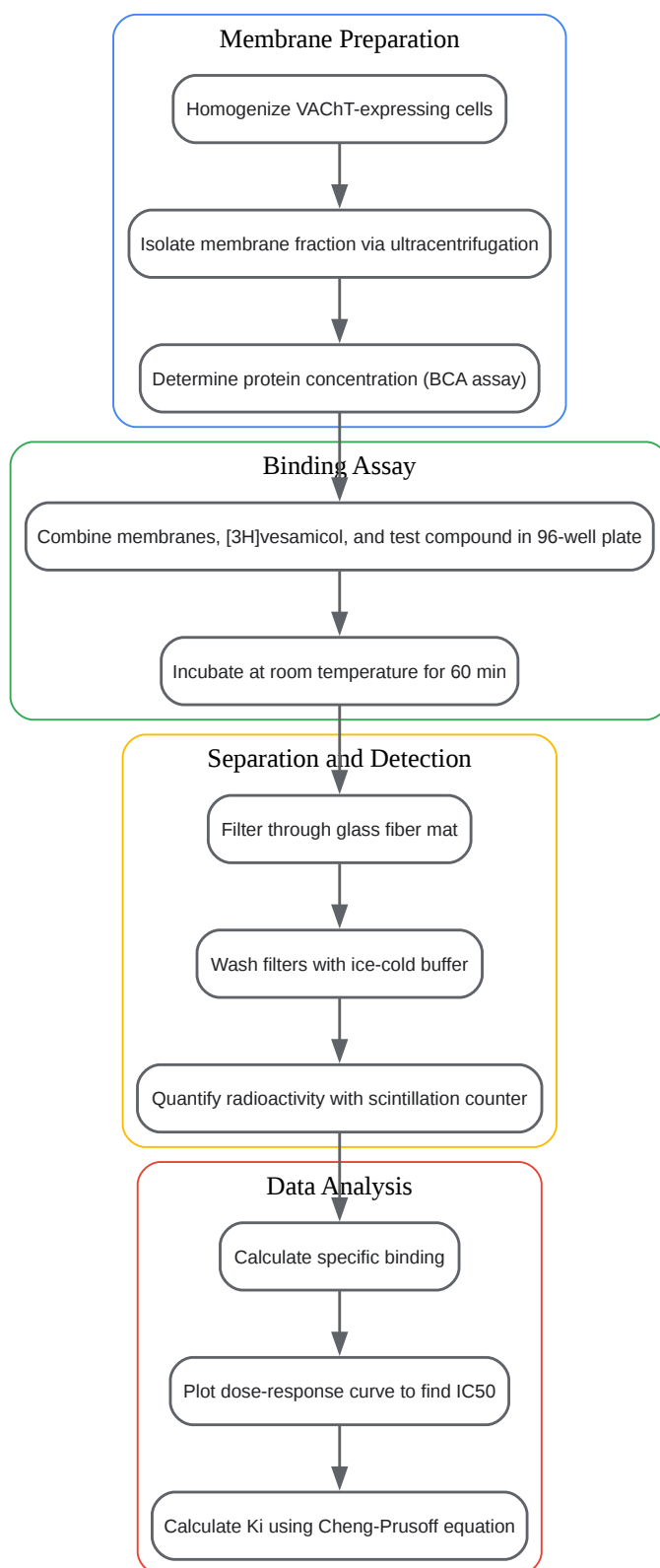
- Calculate the specific binding at each concentration of the test compound:
 - Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

- Calculate the K_i value using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + [L]/K_D)$
 - Where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

Quantitative Data Summary Table:

Compound	IC_{50} (nM)	K_i (nM)
2-[(2-Methyl-1-piperidinyl)carbonyl]aniline		
Vesamicol (Positive Control)		

Experimental Workflow for VACHT Binding Assay



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Caption: Workflow for the in vitro VACHT competitive binding assay.

Application Note 2: Functional Assessment of VACHT Inhibition using a Synaptosomal Acetylcholine Uptake Assay

Principle:

To assess the functional activity of **2-[(2-Methyl-1-piperidinyl)carbonyl]aniline** on VACHT, an acetylcholine uptake assay using synaptosomes is employed. Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake and release, including synaptic vesicles with VACHT.^{[2][12]} This assay measures the uptake of radiolabeled acetylcholine (³H]ACh) into the vesicles within the synaptosomes. A compound that inhibits VACHT will reduce the amount of ³H]ACh accumulated.

Part A: Protocol for Preparation of Synaptosomes from Rodent Brain

This protocol is adapted from established methods for synaptosome preparation.^{[1][12]} All steps should be performed at 4°C.

- Homogenization:
 - Euthanize a rodent (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum, which is rich in cholinergic neurons).
 - Homogenize the tissue in 10 volumes of ice-cold HEPES-buffered sucrose (0.32 M sucrose, 4 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.^[1]
- Differential Centrifugation:
 - Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris (P1 pellet).
 - Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes to obtain the crude synaptosomal pellet (P2).^[11]
- Purification (Optional but Recommended):

- Resuspend the P2 pellet in HEPES-buffered sucrose and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).[1]
- Centrifuge at high speed (e.g., 160,000 x g for 15 minutes) in a swinging-bucket rotor.[1]
- The purified synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.
- Collect the synaptosomal fraction, dilute with buffer, and pellet by centrifugation.
- Final Preparation:
 - Resuspend the final synaptosomal pellet in an appropriate assay buffer and determine the protein concentration.

Part B: Protocol for [³H]Acetylcholine Uptake Assay

- Pre-incubation:
 - Aliquot the synaptosomal preparation into microcentrifuge tubes.
 - Pre-incubate the synaptosomes with varying concentrations of **2-[(2-Methyl-1-piperidiny)carbonyl]aniline** or vehicle control for 10-15 minutes at 37°C.
- Initiation of Uptake:
 - Initiate the uptake of acetylcholine by adding a known concentration of [³H]ACh to each tube.
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
- Termination of Uptake:
 - Stop the reaction by rapidly adding ice-cold buffer and filtering the contents through a glass fiber filter to trap the synaptosomes.
 - Wash the filters quickly with ice-cold buffer to remove external [³H]ACh.

- Quantification:
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

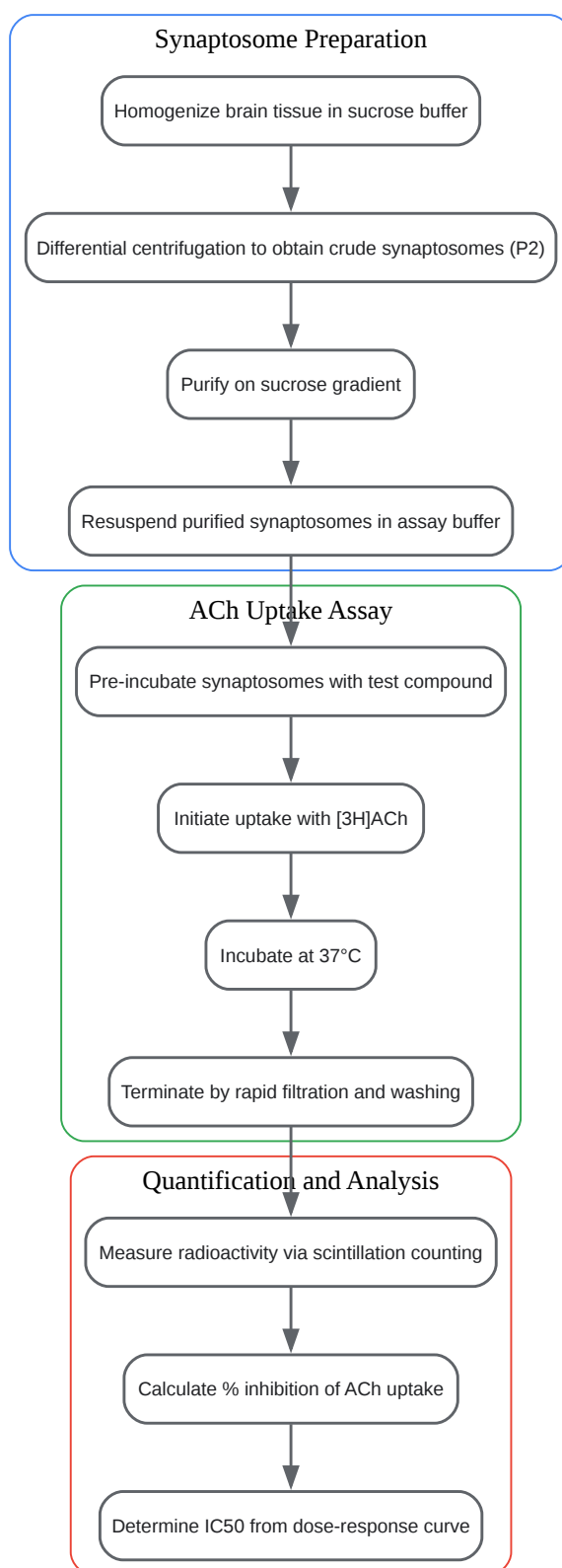
Data Analysis and Presentation:

- Calculate the percentage of [³H]ACh uptake at each concentration of the test compound relative to the vehicle control.
- Plot the percentage of uptake against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of acetylcholine uptake.

Quantitative Data Summary Table:

Compound	IC ₅₀ for ACh Uptake Inhibition (μM)
2-[(2-Methyl-1-piperidinyloxy)carbonyl]aniline	
Vesamicol (Positive Control)	

Experimental Workflow for Functional VACHT Assay



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Caption: Workflow for the functional VAcHT acetylcholine uptake assay.

Safety and Handling

As "2-[(2-Methyl-1-piperidinyl)carbonyl]aniline" is a novel compound, a specific Material Safety Data Sheet (MSDS) is not available. However, based on its aniline and piperidine components, appropriate precautions should be taken. Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin and may cause eye and skin irritation.[13][14][15][16]

- Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. [14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[14]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[15]

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